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Compound of Interest

Compound Name: Tetraethylene Glycol

Cat. No.: B117214

This technical guide provides a comprehensive overview of the core spectroscopic data for
tetraethylene glycol, a compound of significant interest to researchers, scientists, and drug
development professionals. The guide details the expected spectroscopic signatures in Nuclear
Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS), presented in
easily comparable tabular formats. Furthermore, it outlines detailed experimental protocols for
acquiring this data and includes visualizations of the molecular structure and analytical
workflows.

Spectroscopic Data Summary

The following sections summarize the key quantitative data for tetraethylene glycol obtained
through various spectroscopic techniques.

NMR spectroscopy is a powerful tool for elucidating the structure of tetraethylene glycol by
providing information about the chemical environment of its hydrogen (*H) and carbon (33C)
atoms.

Table 1: *H NMR Spectral Data for Tetraethylene Glycol
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~3.72 t 4H HO-CH2-CH2-O-
-O-CH2-CH.-O-
~3.67 m 8H _
(internal)
~3.60 t 4H HO-CH2-CH2-O-
~2.8 (broad s) S 2H -OH

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The position of the hydroxyl
proton signal is concentration and solvent dependent and may vary.

Table 2: 13C NMR Spectral Data for Tetraethylene Glycol

Chemical Shift (8) ppm Assighment

~72.8 HO-CH2-CH2-O-

~70.5 -O-CHz2-CHz-O- (internal)
~61.5 HO-CH2-CH2-0O-

Note: The predicted chemical shifts are based on known values for ethylene glycol ethers and

may vary slightly based on experimental conditions.[1]

IR and Raman spectroscopy provide information about the vibrational modes of the molecule,

which are characteristic of the functional groups present.

Table 3: Infrared (IR) Absorption Bands for Tetraethylene Glycol
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (hydrogen-

3600-3200 Strong, Broad

bonded)

C-H stretch (asymmetric and
2950-2850 Strong )

symmetric)
1460-1440 Medium C-H bend (scissoring)
1150-1050 Very Strong C-O-C stretch (ether linkage)
~1060 Strong C-O stretch (primary alcohol)

Source: Data compiled from NIST Chemistry WebBook.[2][3]

Table 4. Raman Spectral Data for Tetraethylene Glycol

Wavenumber (cm~—2) Intensity Assignment
2950-2850 Strong C-H stretch
1480-1440 Medium C-H bend
~1125 Medium C-O-C stretch
~863 Strong C-C stretch

Note: Raman band positions and intensities can be influenced by the physical state of the
sample and intermolecular interactions.

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, confirming the molecular weight and offering insights into its structure.

Table 5: Mass Spectrometry Data for Tetraethylene Glycol
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miz Relative Intensity Assighment

195 Low [M+H]* (protonated molecule)
194 Very Low [M]* (molecular ion)

45 High [C2H50]*

89 Medium [CaHoO2]*

133 Medium [CeH1303]*

Note: Electron lonization (EI) typically leads to significant fragmentation, with a characteristic
pattern of ions separated by 44 Da, corresponding to the mass of an ethylene oxide unit.[1]
Soft ionization techniques like Electrospray lonization (ESI) or Chemical lonization (CI) are
more likely to show the protonated molecular ion [M+H]*.[1]

Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Sample Preparation:

o Dissolve approximately 10-20 mg of tetraethylene glycol in 0.5-0.7 mL of a deuterated
solvent (e.g., CDClIs, D20).

o Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
e Acquire spectra on a 400 MHz or higher field NMR spectrometer.
e 'HNMR:
o Use a standard pulse sequence.
o Set the spectral width to approximately 12 ppm.

o Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
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o Use a relaxation delay of 1-5 seconds.

e 13C NMR:
o Use a proton-decoupled pulse sequence.
o Set the spectral width to approximately 200 ppm.

o Alarger number of scans (e.g., 1024 or more) and a longer relaxation delay may be
required due to the lower natural abundance of 13C.

Attenuated Total Reflectance (ATR)-FTIR:

Place a small drop of neat tetraethylene glycol directly onto the ATR crystal.

Acquire the spectrum over a range of 4000-400 cm~1.

Collect a background spectrum of the clean, empty ATR crystal before running the sample.

The final spectrum is typically presented in terms of transmittance or absorbance.
Transmission (Neat Liquid):

e Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

e Mount the plates in the spectrometer's sample holder.

e Acquire the spectrum as described for ATR-FTIR.

Sample Preparation:

e Place the neat liquid sample in a glass vial or NMR tube.

Data Acquisition:

o Use a Raman spectrometer with a laser excitation source (e.g., 785 nm).

e Focus the laser onto the sample.
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» Collect the scattered light and record the spectrum over a desired Raman shift range (e.g.,
200-3500 cm™1).

» Adjust the laser power and acquisition time to obtain a good quality spectrum while avoiding
sample degradation.

Electrospray lonization (ESI-MS):

o Prepare a dilute solution of tetraethylene glycol (e.g., 1-10 pug/mL) in a suitable solvent
such as methanol or acetonitrile, with the addition of a small amount of formic acid or
ammonium acetate to promote ionization.

 Infuse the sample solution into the ESI source at a constant flow rate.
e Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
Electron lonization (EI-MS):

 Introduce a small amount of the volatile sample into the ion source, typically via direct
injection or a gas chromatography (GC) inlet.

» Bombard the sample with a beam of high-energy electrons (typically 70 eV).
o Separate and detect the resulting fragments based on their mass-to-charge ratio.

Visualizations

The following diagrams illustrate the molecular structure of tetraethylene glycol and a general
workflow for its spectroscopic analysis.
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Caption: General workflow for the spectroscopic analysis of tetraethylene glycol.

Caption: Molecular structure of tetraethylene glycol (CsH1s0s).
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Caption: Relationship between spectroscopic techniques and the information they provide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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